![molecular formula C10H12FN B1319812 N-[(3-fluorophenyl)methyl]cyclopropanamine CAS No. 920479-31-8](/img/structure/B1319812.png)
N-[(3-fluorophenyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3-fluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 . It is also known by its IUPAC name, N-(3-fluorobenzyl)cyclopropanamine .
Molecular Structure Analysis
The molecular structure of N-[(3-fluorophenyl)methyl]cyclopropanamine consists of a cyclopropane ring attached to a fluorobenzyl group . The InChI code for this compound is 1S/C10H12FN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 .Physical And Chemical Properties Analysis
N-[(3-fluorophenyl)methyl]cyclopropanamine has a predicted melting point of 28.88°C and a predicted boiling point of 228.7°C at 760 mmHg . The compound has a predicted density of 1.1 g/cm^3 and a refractive index of n 20D 1.54 .Scientific Research Applications
1. Cyclopropanamine Compounds in CNS Disorders
N-[(3-fluorophenyl)methyl]cyclopropanamine is investigated for its potential in treating CNS disorders. It acts as an inhibitor of lysine-specific demethylase-1 (LSD1), influencing gene expression through changes in histone methylation. This inhibition offers potential therapeutic benefits for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Neurokinin-1 Receptor Antagonism
Research into similar compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine, demonstrates high affinity for the neurokinin-1 receptor. These compounds show promise in pre-clinical tests for emesis and depression, indicating a potential area of application for similar fluorophenylmethyl cyclopropanamines (T. Harrison et al., 2001).
3. Cytotoxicity in Cancer Cell Lines
Research on compounds structurally related to N-[(3-fluorophenyl)methyl]cyclopropanamine, such as enantiomerically pure [1,2‐Diamino‐1‐(4‐fluorophenyl)‐3‐methylbutane]platinum(II) complexes, indicates their cytotoxic effects on breast and prostate cancer cell lines. These findings suggest that N-[(3-fluorophenyl)methyl]cyclopropanamine derivatives could potentially be explored for their anticancer properties (Anja Dullin et al., 2006).
4. NMDA Receptor Antagonism
Fluorinated arylcycloheptylamines, related to N-[(3-fluorophenyl)methyl]cyclopropanamine, show binding affinity to the NMDA receptor and exhibit neuroprotective and anticonvulsant activities. This suggests potential applications in treating conditions like epilepsy and neurodegenerative diseases (Shengguo Sun et al., 2014).
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYCJKKWPAMTIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588251 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]cyclopropanamine | |
CAS RN |
920479-31-8 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3-fluorophenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

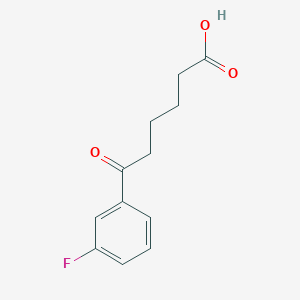
![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)
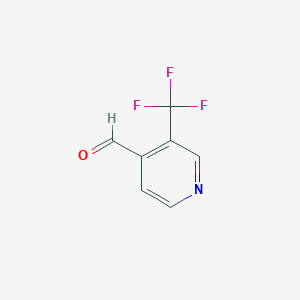
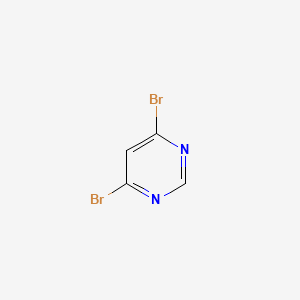

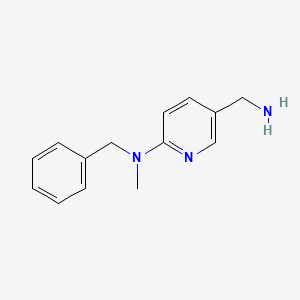

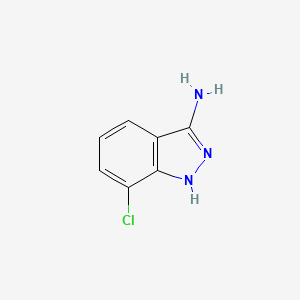
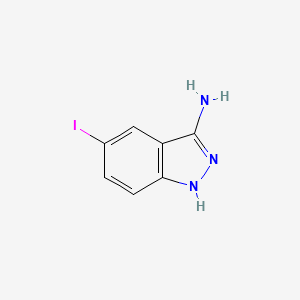



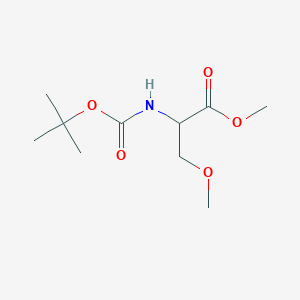
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)